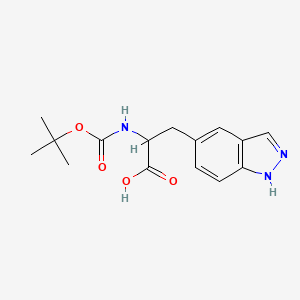

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid

Description

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 1H-indazol-5-yl substituent. The Boc group serves as a protective moiety for amines during organic synthesis, enhancing stability and modulating reactivity.

Properties

Molecular Formula |

C15H19N3O4 |

|---|---|

Molecular Weight |

305.33 g/mol |

IUPAC Name |

3-(1H-indazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)17-12(13(19)20)7-9-4-5-11-10(6-9)8-16-18-11/h4-6,8,12H,7H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |

InChI Key |

BVBFTVXDUOGTJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Amino Acid: Boc Protection

The amino group of the starting amino acid (typically L-alanine or a related derivative) is protected using the tert-butoxycarbonyl group to prevent side reactions during subsequent coupling steps. The Boc protection is achieved by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| (Boc)2O, base (e.g., NaHCO3) | Room temperature, 1-2 h | 85-95 | Protects amino group efficiently |

Hydrolysis and Deprotection

The ester or boronate intermediates are hydrolyzed under mild basic conditions using lithium hydroxide in aqueous tetrahydrofuran or methanol mixtures. The reaction is typically conducted at room temperature for 30 minutes to 5 hours, depending on the substrate.

After hydrolysis, acidification with hydrochloric acid precipitates the target acid compound, which can be isolated by filtration or extracted with organic solvents.

Typical conditions and yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | LiOH, THF/H2O or MeOH, rt, 0.5-5 h | 90-95 | Converts esters to free acids |

| Acidification | 6N HCl, pH ~4.5-5 | - | Precipitates acid for isolation |

| Purification | Crystallization from MTBE/heptane | 75-85 | Removes impurities, yields solid form |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Boc Protection | (Boc)2O, NaHCO3, room temperature, 1-2 h | 85-95 | Efficient amino protection |

| 2 | Palladium-catalyzed Coupling | Boc-protected amino acid triflate + bis(pinacolato)diboron, Pd(OAc)2, tricyclohexylphosphine, AcCN, 80°C, 1 h | 76-95 | Formation of boronate ester intermediate |

| 3 | Hydrolysis | LiOH in THF/H2O or MeOH, room temperature, 0.5-5 h | 90-95 | Conversion to free acid |

| 4 | Acidification & Purification | 6N HCl to pH ~4.5, crystallization from MTBE/heptane | 75-85 | Isolates pure acid compound |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic signals for Boc tert-butyl groups (~1.4 ppm, singlet), aromatic protons of indazole (~7.2-7.9 ppm), and alpha-protons (~4.6-5.0 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ions consistent with the expected mass of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-yl)propanoic acid (MH+ ~392.2).

- Chromatography: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) confirm purity and identity.

Additional Notes on Synthesis

- The use of palladium catalysts such as Pd(dba)2 or Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos, tricyclohexylphosphine) is critical for efficient coupling.

- Reaction solvents like acetonitrile and THF are preferred for solubility and catalyst activity.

- Work-up procedures involve careful pH adjustments and filtration to remove metal residues and side products.

- Crystallization from methyl tert-butyl ether (MTBE) and heptane provides a practical purification step to isolate the compound in solid form.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Deprotected amino derivatives.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole ring may play a role in binding to enzymes or receptors, while the Boc-protected amino group can be modified to enhance the compound’s activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

BOC-5-Fluoro-D-Tryptophan (CAS 114926-41-9)

- Structure: Features a Boc-protected amino acid backbone with a 5-fluoroindole substituent.

- Key Differences: Heterocycle: Indole (one nitrogen) vs. indazole (two adjacent nitrogens).

- Implications: Fluorination may increase metabolic stability compared to non-halogenated analogs.

Boc-D-3-Benzothienylalanine (CAS 111082-76-9)

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

- Structure : A more complex pyrrole-based derivative with dual indole substituents.

- Key Differences: Core Structure: Pyrrole ring with ester and carbonyl groups vs. simple propanoic acid backbone. Functionality: Designed for multicomponent reactions, highlighting versatility in synthetic pathways .

Physicochemical Properties

Key Observations :

- Molecular Weight : The target compound’s molecular weight is likely comparable to BOC-5-Fluoro-D-Tryptophan (~320–330 g/mol), assuming a similar backbone.

- Polarity : The indazole moiety may confer higher polarity than indole or benzothiophene analogs, influencing solubility and membrane permeability.

- Thermal Stability : Fluorinated and sulfur-containing analogs exhibit elevated boiling points, suggesting robustness under high-temperature conditions .

Biological Activity

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyloxycarbonyl (Boc) protecting group, an indazole moiety, and a propanoic acid backbone. Its molecular formula is , with a molecular weight of 409.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.46 g/mol |

| CAS Number | 35899-43-5 |

The biological activity of 2-(tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain enzymes involved in inflammatory pathways, particularly phospholipase A2 (cPLA2α), which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators .

- Antimicrobial Properties : Some derivatives of indazole compounds have shown significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties .

Case Studies

- Pharmacological Evaluation : A study evaluated the pharmacological effects of various indazole derivatives, including 2-(tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid. The results demonstrated that this compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophages .

- Synthesis and Biological Testing : Another research focused on synthesizing the compound and assessing its biological activity. The study reported that the compound showed moderate inhibition against cPLA2α, making it a potential candidate for further development as an anti-inflammatory agent .

Biological Activity Data Table

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butoxycarbonylamino)-3-(1H-indazol-5-yl)propanoic acid?

The synthesis typically involves sequential protection and coupling steps. A common strategy includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/H₂O) to form the Boc-protected intermediate .

- Step 2 : Coupling of the indazole moiety via amide bond formation. This may require activating agents such as HATU or EDC/HOBt in DMF to ensure high yield and minimal racemization .

- Step 3 : Hydrolysis of the ester group (if present) using LiOH or TFA/water to yield the final carboxylic acid . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity (>95%) and structural integrity .

Q. How should researchers characterize the compound’s purity and stability?

- HPLC Analysis : Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% TFA) to assess purity. Monitor at 254 nm for UV-active regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₈N₃O₄: 304.1297) .

- Stability Testing : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the Boc group. Regular stability checks via TLC or HPLC are advised .

Advanced Research Questions

Q. What experimental strategies mitigate low solubility in aqueous buffers during biological assays?

- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Dissolve in slightly basic buffers (pH 7.4–8.0) to exploit the carboxylic acid group’s ionization .

- Pro-drug Derivatization : Temporarily esterify the carboxylic acid to improve membrane permeability, followed by intracellular enzymatic cleavage .

Q. How can researchers optimize coupling efficiency of the indazole moiety during synthesis?

- Activation Reagents : Replace traditional carbodiimides (EDC) with uronium salts (HATU or HBTU) to enhance reaction kinetics and reduce side products .

- Microwave-assisted Synthesis : Apply controlled heating (e.g., 80°C, 30 min) to accelerate coupling while minimizing decomposition .

- Monitoring Intermediates : Use in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks (e.g., incomplete Boc deprotection) .

Q. What are common side reactions during Boc deprotection, and how are they resolved?

- Acid Sensitivity : TFA-mediated deprotection may protonate the indazole ring, leading to undesired byproducts. Mitigate this by using milder acids (e.g., HCl/dioxane) .

- Racemization : Chiral centers are prone to epimerization under strong acidic conditions. Optimize deprotection time (≤2 hrs) and temperature (0–4°C) .

- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by 2D-NMR (COSY, HSQC) for structural elucidation .

Data Analysis & Troubleshooting

Q. How to resolve discrepancies in HPLC purity results?

- Column Variability : Test multiple columns (C8, C18, phenyl) to rule out stationary phase interactions .

- Mobile Phase Buffers : Replace TFA with formic acid (0.1%) to reduce ion suppression in MS-coupled assays .

- Degradation Products : Conduct forced degradation studies (heat, light, pH extremes) to identify labile functional groups (e.g., Boc cleavage at pH < 2) .

Q. What are best practices for validating biological activity in enzyme inhibition assays?

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

- Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate IC₅₀ values with R² > 0.98 .

- Counter-Screens : Test against related enzymes to confirm selectivity (e.g., indazole derivatives may cross-react with ATP-binding proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.